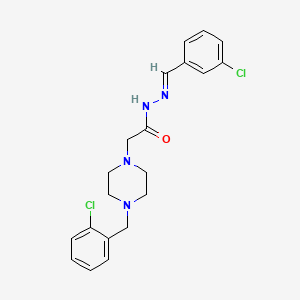
N'-(3-Chlorobenzylidene)-2-(4-(2-chlorobenzyl)-1-piperazinyl)acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-(3-氯苄叉基)-2-(4-(2-氯苄基)-1-哌嗪基)乙酰肼是一种复杂的有机化合物,属于酰肼类。其特征在于存在哌嗪环、氯苄基和乙酰肼部分。
准备方法
合成路线和反应条件
N'-(3-氯苄叉基)-2-(4-(2-氯苄基)-1-哌嗪基)乙酰肼的合成通常涉及多步过程:
酰肼的形成: 第一步涉及适当的酰氯与肼反应生成相应的酰肼。
哌嗪环的引入: 然后在受控条件下使酰肼与哌嗪衍生物(如1-(2-氯苄基)哌嗪)反应,以引入哌嗪环。
缩合反应: 最后一步涉及中间产物与3-氯苯甲醛缩合,形成所需化合物。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但针对大规模生产进行了优化。这包括使用连续流动反应器、自动化合成平台和严格的质量控制措施,以确保高产率和纯度。
化学反应分析
反应类型
N'-(3-氯苄叉基)-2-(4-(2-氯苄基)-1-哌嗪基)乙酰肼可以发生各种化学反应,包括:
氧化: 该化合物可以使用过氧化氢或高锰酸钾等氧化剂进行氧化。
还原: 可以使用硼氢化钠或氢化铝锂等还原剂进行还原反应。
取代: 氯苄基可以与胺或硫醇等亲核试剂发生亲核取代反应。
常用试剂和条件
氧化: 过氧化氢在酸性介质中。
还原: 硼氢化钠在甲醇中。
取代: 在三乙胺等碱存在下,胺等亲核试剂。
主要产物
氧化: 形成相应的羧酸或酮。
还原: 形成醇或胺。
取代: 形成具有各种官能团的取代衍生物。
科学研究应用
N'-(3-氯苄叉基)-2-(4-(2-氯苄基)-1-哌嗪基)乙酰肼在科学研究中有多种应用:
药物化学: 它被研究作为潜在的抗菌、抗真菌和抗癌剂。
材料科学: 该化合物被探索用于开发具有特定性质的新型材料。
生物学研究: 它用于生化测定,研究酶抑制和受体结合。
工业应用: 该化合物正在研究其在合成先进聚合物和涂料方面的潜在用途。
作用机制
N'-(3-氯苄叉基)-2-(4-(2-氯苄基)-1-哌嗪基)乙酰肼的作用机制涉及其与特定分子靶标的相互作用:
分子靶标: 该化合物可能靶向酶、受体或核酸,从而导致其活性的抑制或调节。
涉及的途径: 它可能干扰细胞途径,如信号转导、代谢过程或基因表达。
相似化合物的比较
类似化合物
N'-(3-氯苄叉基)-2-(4-(2-氯苄基)-1-哌嗪基)乙酰肼: 由于其特定的结构和官能团而独一无二。
N'-(3-溴苄叉基)-2-(4-(2-溴苄基)-1-哌嗪基)乙酰肼: 结构相似,但用溴原子代替氯原子。
N'-(3-甲基苄叉基)-2-(4-(2-甲基苄基)-1-哌嗪基)乙酰肼: 结构相似,但用甲基代替氯原子。
独特性
N'-(3-氯苄叉基)-2-(4-(2-氯苄基)-1-哌嗪基)乙酰肼的独特性在于存在氯苄基,这可能赋予其在类似物中未观察到的特定化学和生物学性质。
属性
分子式 |
C20H22Cl2N4O |
|---|---|
分子量 |
405.3 g/mol |
IUPAC 名称 |
N-[(E)-(3-chlorophenyl)methylideneamino]-2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]acetamide |
InChI |
InChI=1S/C20H22Cl2N4O/c21-18-6-3-4-16(12-18)13-23-24-20(27)15-26-10-8-25(9-11-26)14-17-5-1-2-7-19(17)22/h1-7,12-13H,8-11,14-15H2,(H,24,27)/b23-13+ |
InChI 键 |
JIPOOCXSRHNLKA-YDZHTSKRSA-N |
手性 SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)N/N=C/C3=CC(=CC=C3)Cl |
规范 SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)NN=CC3=CC(=CC=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


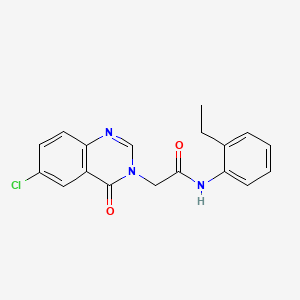
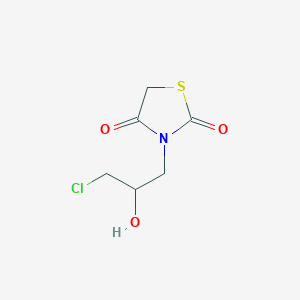
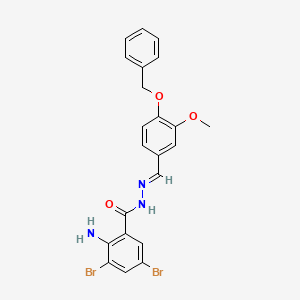
![3-(4-chlorophenyl)-2-[(2-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11973698.png)
![7,9-Dichloro-2-(3,4-dimethoxyphenyl)-5-(4-pyridinyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine](/img/structure/B11973706.png)
![methyl (2Z)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11973709.png)

![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11973723.png)

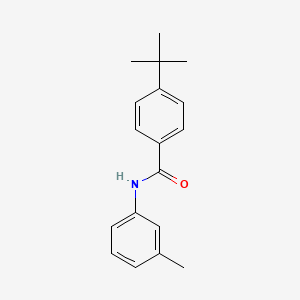
![8-[4-(2-Hydroxyethyl)piperazin-1-yl]-13-phenyl-15-thia-9,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-1(17),2(7),3,5,8,12(16),13-heptaen-11-one](/img/structure/B11973750.png)
![2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-(2-furyl)ethylidene]acetohydrazide](/img/structure/B11973763.png)

![4-(4-Benzylpiperazin-1-yl)-5-(biphenyl-4-yl)thieno[2,3-d]pyrimidine](/img/structure/B11973773.png)
